2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride
CAS No.:
Cat. No.: VC6261496
Molecular Formula: C20H32BrClN2O2
Molecular Weight: 447.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32BrClN2O2 |
|---|---|
| Molecular Weight | 447.8 g/mol |
| IUPAC Name | 2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H |
| Standard InChI Key | QXKQUPCNSXWIDX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl |
Introduction
Structural Characteristics and Nomenclature
The systematic name 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride delineates its molecular architecture:
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Phenoxy backbone: A 2-bromo-4-isopropyl-substituted benzene ring linked via an ether oxygen to an acetamide group.
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Acetamide moiety: The carbonyl group connects to a 2,2,6,6-tetramethylpiperidin-4-yl amine, which is protonated as a hydrochloride salt.
Key structural elements include:
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Bromine atom: Positioned ortho to the phenoxy linkage, likely influencing electronic effects and steric interactions.
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Isopropyl group: A bulky substituent at the para position of the benzene ring, enhancing hydrophobicity.
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Tetramethylpiperidine: A conformationally restricted amine that may modulate solubility and receptor binding.
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis of this compound is documented, analogous reactions involving bromophenoxy acetamides and piperidine derivatives suggest plausible routes. For example, the synthesis of 2-bromo-4'-hydroxyacetophenone derivatives (as seen in ) involves nucleophilic substitution and condensation reactions. Adapting these methods:
Phenoxy Acetamide Formation
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Etherification: Reacting 2-bromo-4-isopropylphenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) yields 2-(2-bromo-4-isopropylphenoxy)acetyl chloride.
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Amidation: Coupling the acyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in anhydrous dichloromethane forms the acetamide intermediate.
Hydrochloride Salt Preparation
Treatment with hydrogen chloride gas in diethyl ether converts the free amine to its hydrochloride salt, improving stability and solubility.
Physicochemical Properties
Predicted properties based on structural analogs and computational models include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₃₂BrClN₂O₂ |
| Molecular Weight | ~482.85 g/mol |
| LogP (Octanol-Water) | ~3.8 (indicating moderate lipophilicity) |
| Solubility | Low aqueous solubility; soluble in DMSO or ethanol |
| Melting Point | Estimated 180–200°C (decomposition likely) |
Key Notes:
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The bromine atom and isopropyl group contribute to high hydrophobicity, limiting water solubility .
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The hydrochloride salt enhances polarity, potentially improving bioavailability in physiological environments.
| Hazard Class | Precautionary Measures |
|---|---|
| Corrosive (Class 8) | Use gloves and eye protection; avoid inhalation |
| Environmental Hazard | Dispose via certified waste management protocols |
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield and purity.
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In Vitro Screening: Prioritize assays against PTP1B, kinases, and antimicrobial targets.
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ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models and rodent studies.
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